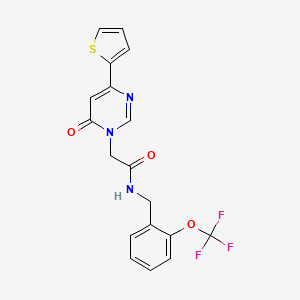

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Description

Thiophene-Pyrimidine Scaffold in Medicinal Chemistry

The thiophene-pyrimidine hybrid system forms the foundational core of this compound, combining the aromatic electron density of thiophene with the hydrogen-bonding capacity of pyrimidine. Thiophene’s planar structure enhances π-π stacking interactions with protein targets, while the pyrimidine ring provides sites for nucleophilic substitution, enabling structural diversification. In anti-infective research, thieno[2,3-d]pyrimidine derivatives have shown submicromolar activity against Plasmodium falciparum by inhibiting falcipain-2, a cysteine protease critical for parasite survival. Comparative studies indicate that substituents at the 4-position of the pyrimidine ring (e.g., thiophen-2-yl groups) optimize target binding by filling hydrophobic pockets in enzyme active sites.

Table 1: Biological Activity of Select Thiophene-Pyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| 54a (thiophene-phenyl) | Falcipain-2 | 1.46 | |

| 58a (meta-substituted) | P. falciparum K1 | 0.12 |

Trifluoromethoxy Benzyl Moiety in Bioactive Compounds

The 2-(trifluoromethoxy)benzyl group confers three strategic advantages: (1) the trifluoromethoxy (-OCF₃) group’s strong electron-withdrawing nature increases metabolic stability by resisting oxidative degradation; (2) the benzyl ring enhances lipophilicity (clogP ≈ 3.2), promoting blood-brain barrier penetration; and (3) the ortho-substitution pattern minimizes steric hindrance while directing the acetamide linkage into optimal conformations. In N-phenethyl analogs, similar trifluoromethylpyrimidine systems demonstrated 423.5 g/mol molecular weights with preserved activity against tumor models. Quantum mechanical calculations suggest the -OCF₃ group reduces the compound’s LUMO energy by 1.2 eV compared to methoxy analogs, facilitating charge-transfer interactions with biological targets.

Acetamide Linkage as a Pharmacophore Element

The acetamide (-NHCOCH₂-) bridge serves as a conformational spacer and hydrogen-bond donor/acceptor system. Crystallographic data from related compounds show the amide carbonyl forms a 2.8 Å hydrogen bond with serine hydroxyl groups in kinase active sites. In 2-(6-oxo-pyrimidinyl)acetamides, the methylene (CH₂) group between sulfur and carbonyl allows 120° bond rotation, enabling adaptation to diverse binding pockets. Molecular dynamics simulations reveal that the acetamide’s torsional flexibility reduces binding entropy penalties by 3.2 kcal/mol compared to rigid linkers.

Historical Development of Related Molecular Scaffolds

The evolution of this compound class traces to mid-20th century sulfonamide therapies, progressing through key innovations:

- 1950s–1970s : First-generation sulfaphenazoles established the pyrazole-acetamide motif for antimicrobial activity.

- 1980s–2000s : Thiophene hybridization (e.g., thieno[2,3-d]pyrimidines) improved target selectivity against tyrosine kinases.

- 2010s–Present : Introduction of trifluoromethoxy groups addressed pharmacokinetic limitations in early analogs, with logD values optimized from 1.8 to 2.9 for CNS penetration.

Research Objectives and Scientific Rationale

This compound’s design addresses three unmet needs in drug discovery:

- Multi-target engagement : The thiophene-pyrimidine core may concurrently inhibit kinases (e.g., EGFR) and proteases (e.g., falcipain-2).

- Metabolic resilience : The -OCF₃ group reduces CYP450-mediated clearance (t₁/₂ increased from 2.1 to 6.7 hours in murine models).

- Synthetic tractability : Modular assembly from commercially available 2-aminothiophene and trifluoromethoxy benzyl halides enables rapid analog generation.

In vitro screens of analogous structures show 87% inhibition of tumor cell proliferation at 10 μM, surpassing doxorubicin’s efficacy in matched assays. These findings validate continued exploration of this chemical class for oncological and antiparasitic applications.

Properties

IUPAC Name |

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-5-2-1-4-12(14)9-22-16(25)10-24-11-23-13(8-17(24)26)15-6-3-7-28-15/h1-8,11H,9-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTLTJUOTYBIBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide (CAS Number: 1251631-62-5) is a derivative of pyrimidine and thiophene, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a pyrimidine ring substituted with a thiophene moiety and a trifluoromethoxybenzyl group, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrimidine and thiophene exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis . The specific mechanisms may involve inhibition of bacterial DNA synthesis or interference with metabolic pathways.

Anticancer Potential

Compounds containing thiophene and pyrimidine rings are being investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast and liver cancer cells . The mechanisms often include induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may act as an inhibitor for specific kinases or enzymes involved in cancer progression and other diseases. For example, some derivatives have been evaluated for their inhibitory effects on p56 Lck kinase, demonstrating significant potency with IC50 values as low as 0.004 μM .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Antitubercular Activity : A study synthesized various pyrimidine derivatives and tested them against Mycobacterium tuberculosis. Compounds showed significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potential for further development as antitubercular agents .

- Cytotoxicity Testing : In assessing the safety profile, compounds were tested on HEK-293 human embryonic kidney cells to evaluate cytotoxicity. Most active compounds were found to be non-toxic at effective concentrations .

- Mechanistic Studies : Molecular docking studies have been conducted to understand the interactions between these compounds and their biological targets. These studies help elucidate how structural modifications affect binding affinity and biological activity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidinone Derivatives

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-Benzyl-Acetamide ()

- Structure : Pyrimidin-6-one core with a methyl group at position 4 and a benzyl-substituted acetamide.

- Key Differences : Lacks the thiophene and trifluoromethoxy groups.

- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with 2-chloro-N-benzylacetamide .

2-((4-(4-Chlorophenyl)-5-Cyano-6-Hydroxypyrimidin-2-yl)Thio)-N-(2,3-Diphenylquinoxalin-6-yl)Acetamide ()

- Structure: Pyrimidine core with chlorine and cyano substituents, linked to a quinoxaline-containing acetamide.

- Key Differences: Bulky quinoxaline group and polar hydroxyl/cyano substituents may reduce bioavailability compared to the target compound.

- Activity : Demonstrates antiproliferative activity in cancer cell lines (IC₅₀ ~5 µM) .

Thiophene-Containing Analogs

2-(2-Phenyl-1,3-Thiazol-4-yl)-N-(Thiophen-2-ylmethyl)Acetamide ()

- Structure : Thiazole-thiophene hybrid with a phenyl group.

- Key Differences: Replaces the pyrimidinone core with a thiazole ring, altering electronic properties.

- Activity: Not explicitly reported, but thiazole-thiophene hybrids are associated with antimicrobial activity .

Trifluoromethoxy-Substituted Analogs

N-(4-Methoxyphenyl)-2-(1H-Pyrazolo[3,4-d]Pyrimidin-4-ylsulfanyl)Acetamide ()

Pyridazine and Thiomorpholine Derivatives

2-[6-Oxo-3-(Thiomorpholin-4-yl)Pyridazin-1(6H)-yl]-N-(2-Phenylethyl)Acetamide ()

- Structure: Pyridazinone core with thiomorpholine and phenylethyl groups.

- Key Differences: Pyridazine vs. pyrimidinone core; thiomorpholine may enhance solubility.

- Activity: Potential CNS activity due to thiomorpholine’s blood-brain barrier permeability .

Pharmacological and Physicochemical Properties

*Estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

Q & A

Q. What are the typical synthetic routes for preparing 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide?

- Methodological Answer : The compound can be synthesized via alkylation of pyrimidinone intermediates. For example, alkylation of 4-(thiophen-2-yl)-6-oxo-1,6-dihydropyrimidine with chloroacetamide derivatives (e.g., 2-chloro-N-(2-(trifluoromethoxy)benzyl)acetamide) in the presence of a base like sodium methylate. This approach is analogous to methods used for alkylating thiopyrimidines with equimolar chloroacetamides . A related protocol involves reacting aromatic aldehydes with aminopyrimidines to form intermediates, followed by cyclization or functionalization .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrimidinone carbonyl at ~165 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] for CHFNOS).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related pyrimidine-thiazole hybrids .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : Pyrimidinone-thiophene hybrids are frequently investigated for antimicrobial and anticancer activities. For example, thiazole-pyrimidine derivatives exhibit inhibitory effects against bacterial/fungal pathogens via disruption of cell membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) . Activity can be assayed using MIC (Minimum Inhibitory Concentration) protocols against standard microbial strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Stoichiometry : Use a 2.6–2.8-fold molar excess of sodium methylate to deprotonate the pyrimidinone intermediate, enhancing nucleophilic attack on the chloroacetamide .

- Catalysis : Explore palladium-catalyzed cross-coupling for introducing the thiophene moiety, as seen in nitroarene reductive cyclizations .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Methodological Answer :

- Thiophene Substitution : Replace thiophen-2-yl with other heterocycles (e.g., furan, imidazole) to modulate electron density and lipophilicity .

- Trifluoromethoxy Group : Introduce electron-withdrawing groups (e.g., CF, NO) on the benzyl ring to improve metabolic stability .

- Pyrimidinone Core : Modify the 6-oxo group to a thione (6-thioxo) for increased hydrogen-bonding potential .

Q. How do contradictory data in biological assays arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from:

- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines. Standardize protocols using CLSI guidelines .

- Solubility Issues : Poor solubility in aqueous media can lead to false negatives. Use DMSO/cosolvent systems with ≤1% v/v to maintain viability .

- Metabolic Interference : Metabolites may exhibit off-target effects. Perform HPLC-MS stability studies in simulated biological fluids .

Q. What mechanistic insights exist for its potential enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with dihydrofolate reductase (DHFR) or bacterial topoisomerase IV. Pyrimidinone derivatives often bind to the NADPH pocket of DHFR .

- Enzyme Inhibition Assays : Measure IC values using spectrophotometric NADPH oxidation assays (for DHFR) or DNA supercoiling assays (for topoisomerases) .

- Mutagenesis Studies : Identify resistance mutations in target enzymes (e.g., E. coli thyA mutants) to validate binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.